molecular formula C17H22N4O3S B7059182 3-(carbamoylamino)-N-[(6-propoxypyridin-3-yl)methyl]-3-thiophen-2-ylpropanamide

3-(carbamoylamino)-N-[(6-propoxypyridin-3-yl)methyl]-3-thiophen-2-ylpropanamide

Cat. No.: B7059182
M. Wt: 362.4 g/mol
InChI Key: OKKFQGOVCOTDQE-UHFFFAOYSA-N
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Description

3-(Carbamoylamino)-N-[(6-propoxypyridin-3-yl)methyl]-3-thiophen-2-ylpropanamide is a complex organic compound featuring a thiophene ring, a pyridine ring, and a carbamoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(carbamoylamino)-N-[(6-propoxypyridin-3-yl)methyl]-3-thiophen-2-ylpropanamide typically involves multiple steps:

    Formation of the Pyridine Derivative: The starting material, 6-propoxypyridine, is synthesized through the alkylation of pyridine with propyl bromide under basic conditions.

    Thiophene Derivative Preparation: Thiophene-2-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride.

    Amide Bond Formation: The acid chloride is then reacted with 3-aminopropanamide to form the thiophene amide intermediate.

    Coupling Reaction: The thiophene amide intermediate is coupled with the 6-propoxypyridine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Carbamoylation: Finally, the compound is carbamoylated using urea or a similar reagent to introduce the carbamoylamino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.

    Reduction: Hydrogen gas with a palladium catalyst for nitro group reduction.

    Substitution: Nitrating agents like nitric acid for nitration of the pyridine ring.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the thiophene and pyridine rings, which are common motifs in bioactive molecules.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. The presence of the carbamoylamino group suggests it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized structures.

Mechanism of Action

The mechanism of action of 3-(carbamoylamino)-N-[(6-propoxypyridin-3-yl)methyl]-3-thiophen-2-ylpropanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiophene and pyridine rings could facilitate binding to hydrophobic pockets, while the carbamoylamino group could form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

    3-(Carbamoylamino)-N-[(6-methoxypyridin-3-yl)methyl]-3-thiophen-2-ylpropanamide: Similar structure but with a methoxy group instead of a propoxy group.

    3-(Carbamoylamino)-N-[(6-ethoxypyridin-3-yl)methyl]-3-thiophen-2-ylpropanamide: Similar structure but with an ethoxy group instead of a propoxy group.

Uniqueness

The unique feature of 3-(carbamoylamino)-N-[(6-propoxypyridin-3-yl)methyl]-3-thiophen-2-ylpropanamide is the propoxy group on the pyridine ring, which can influence its lipophilicity and, consequently, its biological activity and solubility properties. This makes it distinct from its methoxy and ethoxy analogs, potentially offering different pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

3-(carbamoylamino)-N-[(6-propoxypyridin-3-yl)methyl]-3-thiophen-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S/c1-2-7-24-16-6-5-12(11-20-16)10-19-15(22)9-13(21-17(18)23)14-4-3-8-25-14/h3-6,8,11,13H,2,7,9-10H2,1H3,(H,19,22)(H3,18,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKFQGOVCOTDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC=C(C=C1)CNC(=O)CC(C2=CC=CS2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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